molecular formula C9H11N3O B13332494 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile

Cat. No.: B13332494
M. Wt: 177.20 g/mol
InChI Key: DLTGOXCZDKUILM-ZETCQYMHSA-N
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Description

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O This compound is characterized by a pyridine ring substituted with a hydroxypropan-2-ylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with (2S)-1-hydroxypropan-2-amine under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-{[(2S)-1-oxopropan-2-yl]amino}pyridine-2-carbonitrile.

    Reduction: Formation of 5-{[(2S)-1-aminopropan-2-yl]amino}pyridine-2-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler analog with a similar pyridine ring and carbonitrile group.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with potential biological activity.

Uniqueness

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is unique due to the presence of both a hydroxypropan-2-ylamino group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-[[(2S)-1-hydroxypropan-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(6-13)12-9-3-2-8(4-10)11-5-9/h2-3,5,7,12-13H,6H2,1H3/t7-/m0/s1

InChI Key

DLTGOXCZDKUILM-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CO)NC1=CN=C(C=C1)C#N

Canonical SMILES

CC(CO)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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